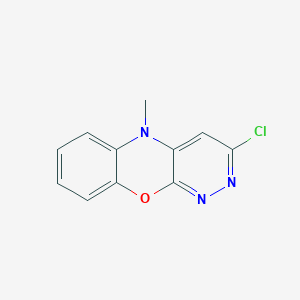

2-Chloro-10-methyl-3,4-diazaphenoxazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methylpyridazino[3,4-b][1,4]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c1-15-7-4-2-3-5-9(7)16-11-8(15)6-10(12)13-14-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCQNZQXVSPVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385317 | |

| Record name | 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27225-84-9 | |

| Record name | 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Proposed Synthetic Pathway for 2-Chloro-10-methyl-3,4-diazaphenoxazine: An In-depth Technical Guide

Disclaimer: The synthesis of 2-Chloro-10-methyl-3,4-diazaphenoxazine is not explicitly detailed in currently available scientific literature. The following guide presents a scientifically plausible, hypothetical multi-step synthesis pathway. This route is designed based on established principles of heterocyclic chemistry and analogous reactions reported for the synthesis of related phenoxazine and diazine derivatives. All experimental protocols and data are adapted from literature precedents for similar transformations and should be considered illustrative.

This document is intended for an audience of researchers, scientists, and drug development professionals and assumes a high level of technical understanding in synthetic organic chemistry.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The key disconnection is the formation of the central oxazine ring, a common strategy in phenoxazine synthesis. This leads to two key precursors: an appropriately substituted aminophenol and a dihalo-diazine derivative.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway

The proposed forward synthesis involves three main stages:

-

Synthesis of the diazine precursor: 3,6-dichloropyridazine.

-

Synthesis of the aminophenol precursor: 2-(methylamino)phenol.

-

Condensation of the two precursors to form the final this compound.

Caption: Proposed multi-stage synthesis pathway.

Experimental Protocols

Step 1.1: Synthesis of Maleic Hydrazide

-

Reaction: Maleic anhydride is reacted with hydrazine hydrate.

-

Protocol: In a round-bottom flask equipped with a reflux condenser, a solution of maleic anhydride (1.0 eq) in a suitable solvent such as ethanol is prepared. Hydrazine hydrate (1.0 eq) is added dropwise with stirring. The reaction mixture is then heated to reflux for 2-3 hours. Upon cooling, the product, maleic hydrazide, precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Step 1.2: Chlorination of Maleic Hydrazide

-

Reaction: Maleic hydrazide is chlorinated using phosphorus oxychloride.

-

Protocol: Maleic hydrazide (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃, 3-5 eq) in a flask equipped with a reflux condenser and a gas trap for HCl. The mixture is heated to reflux for 4-6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice. The precipitated solid, 3,6-dichloropyridazine, is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Reaction: N-methylation of 2-aminophenol.

-

Protocol: 2-Aminophenol (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), is added to the solution. Methyl iodide (CH₃I, 1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-(methylamino)phenol, which can be purified by column chromatography.

-

Reaction: Nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 2-(methylamino)phenol.

-

Protocol: In a round-bottom flask, 2-(methylamino)phenol (1.0 eq) and 3,6-dichloropyridazine (1.0 eq) are dissolved in a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO). A strong base, such as sodium hydride (NaH, 2.2 eq) or potassium tert-butoxide (t-BuOK, 2.2 eq), is added portion-wise at 0 °C. After the addition is complete, the reaction mixture is heated to 80-120 °C and stirred for 8-16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, carefully quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data (Illustrative)

The following table summarizes typical reaction conditions and yields for analogous transformations found in the literature for phenoxazine and related heterocyclic syntheses. This data is for illustrative purposes only and may not be representative of the actual synthesis of the target compound.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1.1 | Maleic anhydride, Hydrazine | Ethanol | Reflux | 2-3 | 85-95 |

| 1.2 | Maleic hydrazide | POCl₃ (neat) | Reflux | 4-6 | 70-85 |

| 2 | 2-Aminophenol, Methyl iodide | K₂CO₃, DMF | Room Temp | 12-24 | 60-75 |

| 3 | Dihalodiazine, Aminophenol | NaH, DMF | 80-120 | 8-16 | 30-50 |

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified final product can be visualized as follows:

Caption: General experimental workflow.

This proposed synthesis provides a logical and feasible route to this compound based on established chemical reactions. Experimental conditions for each step would require optimization to achieve satisfactory yields and purity of the final compound. All synthetic work should be carried out by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone (CAS 27225-84-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-bromo-1-(2,4-dichlorophenyl)ethanone, a key intermediate in the synthesis of various biologically active compounds. This document details the expected spectroscopic data based on analyses of analogous compounds and outlines the experimental protocols for acquiring such data.

Compound Overview

2-Bromo-1-(2,4-dichlorophenyl)ethanone (CAS 27225-84-9) is a halogenated aromatic ketone with the molecular formula C₈H₅BrCl₂O.[1] Its structure, featuring a reactive bromomethyl ketone group and an electron-withdrawing dichlorophenyl ring, makes it a versatile building block in medicinal chemistry and organic synthesis.[2]

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for 2-bromo-1-(2,4-dichlorophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.4 | Multiplet | 3H | Aromatic protons |

| ~4.5 | Singlet | 2H | -C(=O)CH₂Br |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (Ketone) |

| ~138 | Aromatic C-Cl |

| ~136 | Aromatic C-Cl |

| ~133 | Aromatic C-H |

| ~131 | Aromatic C-C(=O) |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~30 | -CH₂Br |

Note: Predicted values are based on data from structurally similar compounds.

Infrared (IR) Spectroscopy

Table 3: Predicted/Reported FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O Stretch (Ketone) |

| ~1580, ~1470 | Medium | C=C Stretch (Aromatic Ring) |

| ~1280 | Medium | C-C(=O) Stretch |

| ~820 | Strong | C-Cl Stretch |

| ~680 | Medium | C-Br Stretch |

Instrumentation details reported for similar analyses include Bruker Tensor 27 FT-IR with ATR-Neat technique and Bruker IFS 85 using a film technique.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion | Notes |

| 266, 268, 270 | [M]⁺ | Molecular ion peak cluster showing isotopic pattern for Br and Cl. |

| 187, 189, 191 | [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. |

| 173, 175 | [C₆H₃Cl₂CO]⁺ | Dichlorophenacyl cation. |

Note: Predicted fragmentation is based on the structure and data from analogous compounds.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-bromo-1-(2,4-dichlorophenyl)ethanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary to obtain a high-quality spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The resulting spectrum will show the molecular ion and characteristic fragment ions.

-

Role in Synthetic Pathways

2-Bromo-1-(2,4-dichlorophenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its high reactivity allows for nucleophilic substitution at the brominated carbon, making it a key building block for more complex molecules, including antimicrobial agents.

Caption: Synthetic utility of 2-bromo-1-(2,4-dichlorophenyl)ethanone.

This technical guide serves as a foundational resource for the spectroscopic characterization of 2-bromo-1-(2,4-dichlorophenyl)ethanone. For definitive analysis, it is recommended to acquire experimental data on the specific sample being investigated.

References

2-Chloro-10-methyl-3,4-diazaphenoxazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-10-methyl-3,4-diazaphenoxazine, a heterocyclic compound identified primarily as a key intermediate in the synthesis of the tricyclic antidepressant Pipofezine. While detailed public data on the standalone properties and biological activity of this compound are limited, this document consolidates the available information regarding its chemical identity, synthesis, and relationship to its pharmacologically active derivative. This guide aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identity

This compound is a substituted diazaphenoxazine with the following chemical structure:

Systematic Name: this compound CAS Number: 27225-84-9 Molecular Formula: C₁₁H₈ClN₃O Molecular Weight: 233.65 g/mol

The structure features a tricyclic core consisting of a benzene ring fused to a pyridazino-oxazine system. The key substituents are a chlorine atom at the 2-position and a methyl group at the 10-position.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information, which is largely sourced from chemical supplier databases.

| Property | Value | Source |

| Molecular Weight | 233.65 g/mol | Chemical Supplier Databases |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| Solubility | Not Determined | - |

Note: The lack of comprehensive, peer-reviewed data on these properties highlights a significant gap in the current understanding of this compound as an independent chemical entity.

Synthesis and Experimental Protocols

General Synthetic Workflow (Hypothesized)

The logical flow for the synthesis of this compound and its subsequent conversion to Pipofezine is outlined below. This represents a generalized workflow, and specific reaction conditions would require experimental validation.

Caption: Hypothesized synthetic workflow for this compound and its conversion to Pipofezine.

Detailed Experimental Protocol (Not Available)

A detailed, validated experimental protocol for the synthesis of this compound, including specific reagents, solvents, reaction times, temperatures, and purification methods, is not available in the accessible scientific literature. Researchers interested in synthesizing this compound would need to develop and optimize a procedure based on analogous chemical transformations.

Biological Activity and Signaling Pathways

There is no direct evidence or published research on the biological activity or mechanism of action of this compound itself. Its significance is derived from its role as a direct precursor to Pipofezine.

Relationship to Pipofezine

Pipofezine (also known as Azafen) is a tricyclic antidepressant that has been used clinically in some countries. It is understood to act as a serotonin reuptake inhibitor. The conversion of this compound to Pipofezine involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by N-methylpiperazine.

The logical relationship between the precursor, the reaction, and the final active pharmaceutical ingredient is illustrated in the following diagram:

In-Depth Technical Guide to Diazaphenoxazine Derivatives: From Fundamental Research to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research surrounding diazaphenoxazine derivatives. It covers their synthesis, chemical properties, and diverse biological activities, with a particular focus on their potential as anticancer and antioxidant agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key biological pathways.

Synthesis of Diazaphenoxazine Derivatives

The synthesis of diazaphenoxazine derivatives can be achieved through various chemical strategies. One of the prominent methods is the copper-catalyzed intramolecular amination of pyridyl ethers. This approach allows for the efficient formation of the diazaphenoxazine core. Other methods, such as base-catalyzed condensation reactions, have also been employed to generate diverse derivatives.

Representative Experimental Protocol: Synthesis of 2,4-Diazaphenoxazine via Copper-Catalyzed Intramolecular Amination

This protocol is a representative example of the synthesis of a diazaphenoxazine core structure.

Materials:

-

Appropriately substituted 2-(2-aminophenoxy)pyridine

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., toluene or dimethylformamide, DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with the starting 2-(2-aminophenoxy)pyridine, copper(I) iodide (typically 5-10 mol%), the ligand (10-20 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Anhydrous solvent is added to the flask under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (often between 80-120 °C) and stirred for a period ranging from 12 to 24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2,4-diazaphenoxazine derivative.

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of 2,4-diazaphenoxazine.

Biological Activities and Quantitative Data

Diazaphenoxazine derivatives have garnered significant attention for their broad spectrum of biological activities. These compounds have shown promise as anticancer and antioxidant agents. The following sections present quantitative data to facilitate the comparison of their efficacy.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of diazaphenoxazine and related phenoxazine derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying this activity.

Table 1: Anticancer Activity of Representative Diazaphenoxazine and Phenoxazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[a]phenazine Derivative 1 | HeLa | 1.0 - 10 | [1] |

| Benzo[a]phenazine Derivative 2 | A549 | 1.0 - 10 | [1] |

| Benzo[a]phenazine Derivative 3 | MCF-7 | 1.0 - 10 | [1] |

| Benzo[a]phenazine Derivative 4 | HL-60 | 1.0 - 10 | [1] |

| Diazaphenothiazine Derivative 4c | MCF-7 | < 1 | [2] |

| Diazaphenothiazine Derivative 4c | SW480 | < 1 | [2] |

| Phenoxazine Derivative (Phx-1) | KLM-1 | ~60 | [3] |

| Phenoxazine Derivative (Phx-3) | KLM-1 | ~10 | [3] |

| Phenoxazine Derivative (Phx-3) | U-251 MG | 3 | [4] |

| Phenoxazine Derivative (Phx-3) | A-172 | 10 | [4] |

| Benzo[a]phenoxazine C9 | RKO | Low µM range | [5] |

| Benzo[a]phenoxazine A36 | RKO | Low µM range | [5] |

| Benzo[a]phenoxazine A42 | RKO | Low µM range | [5] |

| Benzo[a]phenoxazine C9 | MCF-7 | Low µM range | [5] |

| Benzo[a]phenoxazine A36 | MCF-7 | Low µM range | [5] |

| Benzo[a]phenoxazine A42 | MCF-7 | Low µM range | [5] |

Antioxidant Activity

The radical-trapping antioxidant activity of diazaphenoxazine derivatives is a key feature contributing to their therapeutic potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[6][7][8]

Table 2: Antioxidant Activity of Representative Diazaphenoxazine and Related Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| 2,4-Dimethylbenzoylhydrazone 1 | DPPH | 25.6 | [9][10] |

| 2,4-Dimethylbenzoylhydrazone 4 | DPPH | 28.1 | [9][10] |

| 2,4-Dimethylbenzoylhydrazone 2 | DPPH | 29.3 | [9][10] |

| 1,2,3-Triazole Conjugate 4a | DPPH | 1880 | [6] |

| 1,2,3-Triazole Conjugate 4b | DPPH | 2190 | [6] |

| 1,2,3-Triazole Conjugate 4a | ABTS | 2170 | [6] |

| 1,2,3-Triazole Conjugate 4b | ABTS | 2380 | [6] |

| n-propyl gallate (Standard) | DPPH | 30.30 | [9][10] |

| BHT (Standard) | DPPH | 3520 | [6] |

| BHT (Standard) | ABTS | 4640 | [6] |

Experimental Protocols for Biological Evaluation

Protocol for MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of diazaphenoxazine derivatives on cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Diazaphenoxazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the diazaphenoxazine derivative and incubate for 24-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for DPPH Radical Scavenging Assay

This protocol assesses the radical-scavenging activity of the synthesized compounds.[11]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Diazaphenoxazine derivative solutions at various concentrations

-

Methanol

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate or cuvette, mix the diazaphenoxazine derivative solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Diazaphenoxazine and related phenoxazine derivatives exert their biological effects through the modulation of key cellular signaling pathways. Their anticancer activity, in particular, is often attributed to the induction of apoptosis and the inhibition of pro-survival pathways like the PI3K/Akt/mTOR pathway.

Apoptosis Signaling Pathway

Many phenoxazine derivatives induce programmed cell death, or apoptosis, in cancer cells.[12] This is a critical mechanism for their anticancer effects. The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer effects of phenoxazine derivatives combined with tumor necrosis factor-related apoptosis-inducing ligand on pancreatic cancer cell lines, KLM-1 and MIA-PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, evaluation of antioxidant activity and crystal structure of 2,4-dimethylbenzoylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Diazaphenoxazine Compounds: A Technical Guide to Anticancer Agents

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of novel diazaphenoxazine compounds as potent anticancer agents. It focuses on a promising class of benzo[a]phenoxazine derivatives that selectively target cancer cells through a lysosome-mediated cell death mechanism.

Introduction: The Therapeutic Potential of Phenoxazines

The phenoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Recently, derivatives of this family, particularly benzo[a]phenoxazines, have garnered significant interest for their potent anticancer properties.[1] These compounds offer new avenues for cancer therapy by exploiting unique cellular vulnerabilities, moving beyond conventional cytotoxic mechanisms. This guide details the discovery of a series of novel benzo[a]phenoxazine compounds—specifically C9, A36, and A42—which have demonstrated high selectivity and efficacy against colorectal and breast cancer cell lines.[1]

Discovery of Lead Benzo[a]phenoxazine Compounds

A research team focused on synthesizing and evaluating new benzo[a]phenoxazine derivatives identified several potent compounds by screening them against the eukaryotic model S. cerevisiae.[2][3] This initial screen led to the identification of a lead compound, BaP1, which showed promising anticancer activity.[2] Further optimization and synthesis yielded a library of derivatives, from which compounds C9, A36, and A42 emerged as the most potent candidates based on their low micromolar inhibitory concentrations.[2]

Quantitative Biological Activity

The novel compounds C9, A36, and A42 exhibited significantly lower Minimum Inhibitory Concentrations (MIC) against S. cerevisiae compared to the lead compound BaP1, indicating higher intrinsic potency.[2] Subsequent evaluation of their anticancer activity revealed low micromolar half-maximal inhibitory concentrations (IC50) against human cancer cell lines, coupled with high selectivity compared to non-neoplastic cell lines.[1][4]

| Compound | MIC vs. S. cerevisiae (μM)[2] | IC50 vs. RKO (Colorectal Cancer) (μM) | IC50 vs. MCF7 (Breast Cancer) (μM) | IC50 vs. NCM460 (Normal Colon) (μM) |

| BaP1 | 25 | >5 | >5 | >5 |

| C9 | 6.25 | 1.8 | 2.1 | >5 |

| A36 | 1.56 | 0.9 | 1.1 | >5 |

| A42 | 0.78 | 1.5 | 1.9 | >5 |

Note: IC50 values for cancer and normal cell lines are sourced from graphical data presented in related research.[5][6] Precise values may vary slightly.

Mechanism of Action: Lysosomal Cell Death

The primary mechanism of action for these novel benzo[a]phenoxazine compounds is the induction of apoptosis through Lysosomal Membrane Permeabilization (LMP).[1] The compounds, which are fluorescent, have been observed to accumulate specifically in the lysosomes of cancer cells.[2] This accumulation leads to lysosomal destabilization, release of cathepsins into the cytosol, increased reactive oxygen species (ROS), and ultimately, apoptotic cell death.[1][5] This lysosome-targeting strategy represents a promising approach for developing selective anticancer therapies.[1][4]

Signaling Pathways

The induction of apoptosis is a complex process governed by multiple signaling cascades. While the direct upstream regulation by LMP is the key initiating event for compounds C9, A36, and A42, it ultimately converges on common apoptotic pathways. Furthermore, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer, making it a key pathway to consider in cancer therapeutics.[7][8][9][10]

Figure 1: High-level experimental workflow for the discovery and characterization of novel compounds.

Figure 2: Mechanism of action for novel benzo[a]phenoxazines via LMP-induced apoptosis.

Figure 3: Simplified overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Methodologies

This section provides detailed protocols for the key experiments used to characterize the novel diazaphenoxazine compounds.

General Synthesis of 6-(Alkylthio)-5H-benzo[a]phenoxazine-5-ones

The synthesis of the benzo[a]phenoxazine core is achieved via a condensation reaction. While the exact, proprietary synthesis details for C9, A36, and A42 are based on previously published methods, a representative protocol is as follows.[2]

-

Starting Materials: 2-(Alkylthio)-3-chloro-1,4-naphthoquinone and 2-aminophenol are used as precursors.

-

Reaction: Equimolar amounts of the naphthoquinone derivative and 2-aminophenol are dissolved in ethanol.

-

Base: Sodium carbonate (Na2CO3) is added to the mixture to facilitate the condensation.

-

Incubation: The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for approximately 18-24 hours.

-

Purification: The resulting product is isolated via column chromatography on silica gel.

-

Characterization: The final structure and purity (>95%) are confirmed using ¹H NMR spectroscopy.[2]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[11][12][13]

-

Cell Seeding: Plate cells (e.g., RKO, MCF7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Treat cells with serial dilutions of the diazaphenoxazine compounds (e.g., 0.1 to 100 µM) or a vehicle control (DMSO) for 48 hours.[5]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[12][14]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12][13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine IC50 values.

Lysosomal Membrane Permeabilization (LMP) Assay

LMP can be assessed by monitoring the release of lysosomal contents into the cytosol.[8][15]

-

Method: A common method involves immunocytochemical staining for lysosomal enzymes like Cathepsin B.[15]

-

Cell Treatment: Seed cells on coverslips and treat with the test compounds at their IC50 and 2x IC50 concentrations.

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like saponin.

-

Staining: Incubate with a primary antibody against Cathepsin B, followed by a fluorescently-labeled secondary antibody.

-

Imaging: Visualize the cells using a confocal fluorescence microscope.

-

Analysis: In healthy cells, cathepsins show a distinct punctate (dotted) staining pattern within intact lysosomes. Upon LMP, the staining becomes diffuse throughout the cytoplasm, indicating the release of the enzyme.[8][15] Another method involves detecting the translocation of galectin proteins from the cytosol to damaged lysosomes.[8][16][17]

Cell Migration (Wound Healing) Assay

This assay measures the ability of a cell population to migrate and close a gap created in a confluent monolayer.[1][4]

-

Cell Seeding: Grow cells in a 6-well plate until they form a confluent monolayer.[1]

-

Creating the Wound: Create a linear scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[1][4]

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.[1]

-

Treatment: Add fresh medium containing the test compound at the desired concentration (e.g., IC50/2 and IC50). Use a vehicle control for comparison.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., every 12 or 24 hours) using a microscope.[5]

-

Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.

Conclusion and Future Directions

The novel benzo[a]phenoxazine derivatives C9, A36, and A42 are highly promising anticancer candidates that selectively induce cell death in cancer cells by targeting lysosomes.[1][4] Their unique mechanism of action, involving the induction of Lysosomal Membrane Permeabilization, offers a potential therapeutic window for treating cancers such as colorectal and breast cancer.[1]

Future research should focus on in-vivo efficacy and toxicity studies in animal models to validate the therapeutic potential of these compounds. Further structure-activity relationship (SAR) studies could lead to the development of even more potent and selective next-generation diazaphenoxazine drugs. The exploration of these compounds in combination with other chemotherapeutic agents may also yield synergistic effects and overcome drug resistance.

References

- 1. Wound healing migration assay (Scratch assay) [protocols.io]

- 2. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. clyte.tech [clyte.tech]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. medicineinnovates.com [medicineinnovates.com]

- 16. Lysosomal Membrane Permeability (LMP) assay [protocols.io]

- 17. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Photophysical Properties of 2-Chloro-10-methyl-3,4-diazaphenoxazine

Introduction

Phenoxazine and its aza-analogs, such as diazaphenoxazine, form the core of a versatile class of heterocyclic compounds. These molecules are of significant interest due to their unique electronic and photophysical properties, which make them valuable in a range of applications, from fluorescent probes and histological stains to organic light-emitting diodes (OLEDs) and potential therapeutic agents.[1][2] The introduction of substituents like chloro and methyl groups can significantly modulate their photophysical characteristics, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime. This guide provides a comprehensive overview of the expected photophysical properties of 2-Chloro-10-methyl-3,4-diazaphenoxazine and the experimental protocols required for their characterization.

Predicted Photophysical Properties

The photophysical properties of phenoxazine derivatives are highly dependent on their molecular structure and the surrounding solvent environment. Based on data from analogous compounds, the following table summarizes the expected properties for this compound.

| Property | Predicted Value Range | Influencing Factors |

| UV-Vis Absorption (λabs) | 350 - 450 nm | Solvent polarity, substitution pattern. The intramolecular charge transfer (ICT) band is typically broad.[3] |

| Fluorescence Emission (λem) | 450 - 600 nm | Solvent polarity (bathochromic shift in more polar solvents), temperature.[3] |

| Stokes Shift | 50 - 150 nm | The difference between absorption and emission maxima, influenced by the degree of ICT. |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M-1cm-1 | Molecular structure and solvent. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 | Solvent polarity (often decreases in more polar solvents), temperature, and aggregation state.[4][5] |

| Fluorescence Lifetime (τF) | 1 - 10 ns | Solvent, temperature, and presence of quenchers.[4][6] |

Experimental Protocols

The characterization of the photophysical properties of this compound would involve the following standard experimental protocols.

Synthesis

The synthesis of substituted phenoxazine and its aza-analogs can be achieved through several methods, including the Buchwald-Hartwig amination, Wohl-Aue reaction, or condensation of o-phenylenediamines with o-quinones.[7] A plausible synthetic route for this compound could involve the condensation of a substituted o-aminophenol with a substituted aminopyridine derivative, followed by methylation.

A general procedure for a related phenazine synthesis is as follows:

-

To a solution of a substituted bromoaniline (1 equivalent) in toluene (0.1 M), add Cs2CO3 (2.0 equivalents), a phosphine ligand (0.08 equivalents), and Pd(OAc)2 (0.05 equivalents) at room temperature.[8]

-

Heat the reaction mixture to 120 °C for 4–8 hours, monitoring the consumption of the starting material by TLC.[8]

-

Upon completion, cool the mixture to room temperature, dilute with CHCl3, and filter through celite.[8]

-

Purify the crude product by column chromatography on silica gel.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded to determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε).

-

Prepare stock solutions of the compound in a high-purity solvent (e.g., toluene, acetonitrile, or ethanol) at a concentration of approximately 10-3 M.

-

Prepare a series of dilutions in the desired solvents to a final concentration range of 10-6 to 10-5 M.

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

-

The molar extinction coefficient can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Fluorescence emission spectra are measured to determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF).

-

Using the solutions prepared for UV-Vis spectroscopy, excite the sample at its λabs.

-

Record the emission spectrum using a spectrofluorometer.

-

The fluorescence quantum yield is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546).[5]

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample (at a concentration of ~10-6 M) with a pulsed laser source at the absorption maximum.

-

The fluorescence decay is measured, and the lifetime is determined by fitting the decay curve to an exponential function.

Potential Applications

Given the properties of related phenoxazine compounds, this compound has potential applications in several areas:

-

Fluorescent Probes: The sensitivity of its fluorescence to the local environment could be exploited to develop probes for sensing metal ions, pH, or viscosity in biological systems.[7][9]

-

Cell Imaging: As with many phenoxazine dyes, it could be used as a fluorescent stain for specific cellular compartments in fluorescence microscopy.[1][10]

-

Drug Development: Phenoxazine derivatives have been investigated for their anticancer, antimalarial, and neuroprotective activities.[1][11] The specific substitutions on this compound may confer unique biological activities.

-

Organic Electronics: The core structure is similar to those used in the development of materials for OLEDs, particularly as thermally activated delayed fluorescence (TADF) emitters.[1][3]

Visualizations

The following diagrams illustrate the general experimental workflow for characterizing the photophysical properties of a novel compound like this compound.

Caption: Experimental workflow for the characterization of a novel diazaphenoxazine derivative.

Caption: Jablonski diagram illustrating the photophysical processes of absorption and emission.

References

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.unl.pt [research.unl.pt]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Phenoxazine dyes for dye-sensitized solar cells: relationship between molecular structure and electron lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-10-methyl-3,4-diazaphenoxazine: Solubility and Stability

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the evaluation of 2-Chloro-10-methyl-3,4-diazaphenoxazine, a novel heterocyclic compound. Due to the absence of publicly available data on its physicochemical properties, this guide outlines the requisite experimental protocols to determine its aqueous solubility and chemical stability. Adherence to these standardized methodologies is crucial for advancing the preclinical development of this molecule. The guide details procedures for kinetic and thermodynamic solubility assays and outlines a stability testing program based on the International Council for Harmonisation (ICH) guidelines, including forced degradation studies. Data presentation templates and visual workflows are provided to facilitate experimental design and execution.

Introduction

The progression of any novel chemical entity, such as this compound, through the drug discovery and development pipeline is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most vital of these are aqueous solubility and chemical stability. Poor solubility can significantly hinder oral bioavailability and complicate formulation development, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.[1][2]

This guide addresses the current information gap regarding this compound by providing a detailed set of experimental protocols and frameworks for the systematic evaluation of its solubility and stability.

Aqueous Solubility Determination

The aqueous solubility of a compound dictates its dissolution rate and, consequently, its absorption in the gastrointestinal tract.[1] It is essential to measure both kinetic and thermodynamic solubility to gain a comprehensive understanding of a compound's behavior. Kinetic solubility is often assessed in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[3][4]

Experimental Protocols

This high-throughput assay measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[5]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[6][7]

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, precise volume of each DMSO dilution to a corresponding well in a clear 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[5] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[4][5]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1.5-2 hours).[5][6]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader by detecting light scattering.[3][6]

-

Data Analysis: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that does not show a significant increase in turbidity compared to the buffer-only control.

This method determines the equilibrium solubility of the solid compound in an aqueous buffer and is considered the gold standard.[8]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions, and PBS at pH 7.4).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Calibration: Prepare a standard curve of this compound in the same buffer to accurately quantify the concentration in the test samples.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Kinetic Solubility of this compound

| Buffer System (pH) | Temperature (°C) | Final DMSO (%) | Kinetic Solubility (µM) | Method of Detection |

|---|---|---|---|---|

| PBS (7.4) | 25 | 1.0 | Nephelometry |

| PBS (7.4) | 37 | 1.0 | | Nephelometry |

Table 2: Thermodynamic Solubility of this compound

| Buffer System (pH) | Temperature (°C) | Equilibration Time (h) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) | Analytical Method |

|---|---|---|---|---|---|

| pH 1.2 Buffer | 25 | 48 | HPLC-UV | ||

| pH 4.5 Buffer | 25 | 48 | HPLC-UV | ||

| pH 6.8 Buffer | 25 | 48 | HPLC-UV | ||

| PBS (7.4) | 25 | 48 | HPLC-UV | ||

| pH 1.2 Buffer | 37 | 48 | HPLC-UV | ||

| pH 4.5 Buffer | 37 | 48 | HPLC-UV | ||

| pH 6.8 Buffer | 37 | 48 | HPLC-UV |

| PBS (7.4) | 37 | 48 | | | HPLC-UV |

Visualization of Experimental Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Chemical Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation (stress testing) is a critical component of this assessment, as it helps to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11] These studies are mandated by regulatory bodies and are described in ICH guidelines such as Q1A(R2).[10][12]

Experimental Protocols

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating and to elucidate degradation pathways.[10][13]

Methodology: A solution of this compound (e.g., 1 mg/mL) should be subjected to the following stress conditions:[14]

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60°C for up to 7 days.[14]

-

Procedure: Prepare the compound in the acidic solution. At specified time points (e.g., 2h, 8h, 24h, 48h, 7d), withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C for up to 7 days.[14]

-

Procedure: Prepare the compound in the basic solution. At specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Procedure: Prepare the compound in the H₂O₂ solution. At specified time points, withdraw an aliquot and dilute for immediate analysis.

-

-

Thermal Degradation:

-

Condition (Solid State): Store the solid compound at a high temperature (e.g., 80°C) for a specified period.[14]

-

Condition (Solution): Heat the compound solution at 80°C.

-

Procedure: At specified time points, dissolve the solid or dilute the solution for analysis.

-

-

Photostability:

-

Condition: Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]

-

Procedure: Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.

-

Analytical Method: For all conditions, samples should be analyzed using a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and identify potential degradants. Mass spectrometry (LC-MS) can be used to help identify the structure of any significant degradation products.

Data Presentation

Results from the forced degradation studies should be meticulously documented.

Table 3: Forced Degradation Study of this compound

| Stress Condition | Time | % Assay of Parent Compound | % Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |

|---|---|---|---|---|---|

| 0.1 M HCl (60°C) | 24 h | ||||

| 0.1 M HCl (60°C) | 7 d | ||||

| 0.1 M NaOH (60°C) | 24 h | ||||

| 0.1 M NaOH (60°C) | 7 d | ||||

| 3% H₂O₂ (RT) | 8 h | ||||

| 3% H₂O₂ (RT) | 24 h | ||||

| Thermal (80°C, Solid) | 7 d | ||||

| Photolytic (ICH Q1B) | - |

| Control (Dark) | - | | | | |

Visualization of Experimental Workflow

Caption: Workflow for forced degradation (stress testing) studies.

Conclusion

This technical guide provides a robust framework for the initial, critical characterization of this compound. By systematically applying the detailed protocols for determining aqueous solubility and chemical stability, researchers can generate the foundational data necessary for informed decision-making in the drug development process. The successful execution of these studies will elucidate potential liabilities, guide formulation strategies, and fulfill essential regulatory requirements for advancing this compound toward clinical evaluation.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. evotec.com [evotec.com]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. asianpubs.org [asianpubs.org]

- 9. pharmtech.com [pharmtech.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 12. fda.gov [fda.gov]

- 13. youtube.com [youtube.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Substituted Diazaphenoxazines: A Technical Guide to Their Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted diazaphenoxazines, a class of heterocyclic compounds, are emerging as a versatile scaffold in medicinal chemistry and materials science. Their unique photophysical properties and diverse biological activities have led to their exploration in a range of applications, from anticancer agents and neuroprotective drugs to advanced fluorescent probes. This technical guide provides an in-depth overview of the core applications of substituted diazaphenoxazines, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Anticancer Activity

Substituted diazaphenoxazines have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potency exceeding that of the established chemotherapy drug, cisplatin. The mechanism of action often involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Quantitative Data: Anticancer Activity of Substituted Diazaphenothiazine Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL)[1] |

| 10H-3,6-diazaphenothiazine | SNB-19 (Glioblastoma) | < 0.72 |

| C-32 (Melanoma) | < 0.72 | |

| MCF-7 (Breast Cancer) | < 0.72 | |

| A2780 (Ovarian Cancer) | < 0.72 | |

| Derivative with N,N-diethylamino-2-butynyl substituent (Compound 4) | SNB-19 (Glioblastoma) | 0.11 |

| Cisplatin | SNB-19 (Glioblastoma) | - |

Experimental Protocol: In Vitro Anticancer Activity Assessment (WST-1 Assay)[2]

A WST-1 (Water Soluble Tetrazolium Salt) assay is utilized to assess the cytotoxic effects of substituted diazaphenothiazine derivatives on various cancer cell lines.

Materials:

-

Substituted diazaphenothiazine compounds

-

Cancer cell lines (e.g., COLO829, G361, A375, C32 melanoma cells)

-

Normal human fibroblasts (HDF) for cytotoxicity comparison

-

WST-1 reagent

-

96-well microplates

-

Cell culture medium and supplements

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells and normal fibroblasts in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted diazaphenothiazine compounds in the cell culture medium. Add the compound solutions to the wells containing the cells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

-

WST-1 Assay: Add WST-1 reagent to each well and incubate for a further 2-4 hours. The viable cells will cleave the tetrazolium salt to formazan, resulting in a color change.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Neuroprotection via Histone Deacetylase (HDAC) Inhibition

Certain substituted phenoxazine derivatives, structurally related to diazaphenoxazines, have been identified as potent inhibitors of Class II histone deacetylases (HDACs). This inhibition leads to neuroprotective effects, making these compounds promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.

Quantitative Data: HDAC Inhibition by C-4 Substituted Phenoxazine-Bearing Hydroxamic Acids[3]

| Compound | HDAC Isoform | IC50 (nM)[2] |

| 7d | HDAC4 | Sub-μM |

| HDAC6 | 3 | |

| HDAC7 | Sub-μM | |

| HDAC9 | Sub-μM |

Signaling Pathway: Neuroprotection by HDAC Inhibition

Caption: Neuroprotective mechanism of substituted diazaphenoxazines via HDAC inhibition.

Experimental Protocol: In Vitro HDAC Inhibition Assay[3][4]

Materials:

-

Substituted phenoxazine-bearing hydroxamic acid compounds

-

Recombinant human HDAC isoforms (e.g., HDAC4, HDAC6, HDAC7, HDAC9)

-

HDAC assay buffer (e.g., 15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the HDAC assay buffer.

-

Enzyme Reaction: In a 96-well black microplate, add the diluted HDAC enzyme and the test compound solution. Pre-incubate at 37°C for 5 minutes.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution typically contains a potent HDAC inhibitor (like Trichostatin A) to stop the reaction and a protease (like trypsin) to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Fluorescent Probes for Cellular Imaging

The inherent fluorescence of the diazaphenoxazine core can be modulated by substitution, leading to the development of sensitive and specific fluorescent probes for imaging subcellular organelles and dynamic biological processes. These probes often exhibit desirable properties such as high photostability and large Stokes shifts.

Quantitative Data: Photophysical Properties of Phenoxazine-Based Fluorescent Probes[5][6]

| Probe | Target Organelle | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| PTZ-Lyso | Lysosome | 424 | 613 | 189 |

| PTZ-Mito | Mitochondria | 428 | 619 | 191 |

| PTZ-Memb | Membrane | 427 | 607 | 180 |

| PTZ-ER | Endoplasmic Reticulum | 429 | 588 | 159 |

| PTZ-Lipid | Lipid Droplets | 423 | 610 | 187 |

Experimental Workflow: Subcellular Imaging with Targeted Fluorescent Probes

Caption: Workflow for subcellular imaging using targeted diazaphenoxazine fluorescent probes.

Experimental Protocol: Live-Cell Imaging with Organelle-Targeted Probes[5][6]

Materials:

-

Organelle-targeted diazaphenoxazine fluorescent probe

-

Live cells (e.g., HeLa cells)

-

Cell culture medium and supplements

-

Confocal laser scanning microscope

-

Glass-bottom dishes or chamber slides

Procedure:

-

Cell Culture: Culture the cells on glass-bottom dishes or chamber slides to an appropriate confluency.

-

Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for a specific duration to allow for probe uptake and localization to the target organelle.

-

Washing (if necessary): For some probes, a washing step with fresh medium may be required to remove excess, unbound probe and reduce background fluorescence. However, some advanced probes are designed for "wash-free" imaging.[3][4]

-

Imaging: Mount the dish or slide on the stage of a confocal laser scanning microscope. Excite the probe with a laser at a wavelength close to its absorption maximum and collect the emitted fluorescence at the appropriate wavelength range.

-

Image Acquisition and Analysis: Acquire images of the stained cells. Co-localization studies with commercially available organelle trackers can be performed to confirm the specific targeting of the probe. Analyze the images to study the morphology and dynamics of the targeted organelles.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay[8]

Materials:

-

Substituted diazaphenoxazine compounds

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplates

-

UV-Vis spectrophotometer or microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the same solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound or control solutions. Include a blank containing only the solvent and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes). During this time, the antioxidants will react with the DPPH radical, causing the violet color to fade.

-

Absorbance Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.

Conclusion

Substituted diazaphenoxazines represent a promising class of compounds with a wide array of potential applications. Their utility as anticancer agents, neuroprotective HDAC inhibitors, and fluorescent probes for cellular imaging is supported by growing evidence. The synthetic versatility of the diazaphenoxazine scaffold allows for fine-tuning of its properties to optimize activity for specific applications. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic and diagnostic potential.

References

- 1. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Investigating the Mechanism of Action of Diazaphenoxazine Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaphenoxazine compounds, a class of heterocyclic molecules, are gaining significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. Structurally, these compounds feature a tricyclic phenoxazine core where carbon atoms are substituted with nitrogen, creating a scaffold amenable to chemical modifications that can fine-tune their biological activity. This guide provides a comprehensive overview of the known mechanisms of action, presents quantitative data on their biological effects, details relevant experimental protocols, and visualizes key pathways and workflows to aid researchers in this field.

Core Mechanisms of Action

Research indicates that diazaphenoxazine compounds exert their biological effects through several primary mechanisms, including interference with DNA replication and modulation of critical cellular signaling pathways.

DNA Intercalation and Topoisomerase Inhibition

Many diazaphenoxazine derivatives possess a planar aromatic structure that allows them to intercalate between DNA base pairs. This insertion distorts the double helix, obstructing the processes of DNA replication and transcription, a mechanism common to many cytotoxic anticancer agents.[1][2]

Furthermore, these compounds have been identified as inhibitors of topoisomerases, enzymes essential for managing DNA topology during cellular processes.[3] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to an accumulation of DNA strand breaks, which can trigger programmed cell death (apoptosis).[4][5] This dual-action of DNA intercalation and topoisomerase inhibition makes them potent agents for cancer therapy.[4]

Modulation of Kinase Signaling Pathways

Beyond direct DNA interaction, diazaphenoxazine compounds can modulate intracellular signaling cascades crucial for cell survival and proliferation.[6] For instance, some derivatives have been shown to inhibit kinases within the MAPK (mitogen-activated protein kinase) pathways, such as JNK and ERK5, which are often dysregulated in cancer cells.[7] By blocking these pathways, the compounds can halt cell growth and induce apoptosis.

Induction of Lysosomal Dysfunction

Recent studies have revealed a novel mechanism involving the lysosomes. Certain benzo[a]phenoxazine derivatives have been shown to selectively accumulate in the lysosomes of cancer cells.[8][9] This accumulation leads to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the generation of reactive oxygen species (ROS), ultimately inducing cell death.[8][9] This lysosome-targeting strategy presents a promising avenue for developing cancer-selective therapies.[8]

Quantitative Data Presentation

The following tables summarize the in vitro activity of representative diazaphenoxazine and related phenazine compounds against various cancer cell lines, providing a basis for comparison of their potency.

Table 1: In Vitro Anticancer Activity (IC50) of Diazaphenothiazine Derivatives

| Compound | SNB-19 (Glioblastoma) IC50 (µM) | C-32 (Melanoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |

| Propynyl Derivative | 3.56 ± 0.21 | 2.89 ± 0.14 | 4.15 ± 0.18 |

| N,N-diethylaminoethyl Derivative | 4.88 ± 0.25 | 4.11 ± 0.22 | 5.03 ± 0.24 |

| Cisplatin (Reference) | 6.55 ± 0.31 | 5.24 ± 0.29 | 7.18 ± 0.35 |

Data adapted from a study on 1,9-diazaphenothiazines, which are structurally related to diazaphenoxazines.[10][11]

Table 2: In Vitro Antiproliferative Activity (IC50) of Benzo[a]phenazine Derivatives

| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |

| Derivative 1 | 1-10 | 1-10 | 1-10 | 1-10 |

| Derivative 2 | 1-10 | 1-10 | 1-10 | 1-10 |

| Derivative 3 | 1-10 | 1-10 | 1-10 | 1-10 |

Data reflects the general activity range reported for a series of benzo[a]phenazine derivatives.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of diazaphenoxazine compounds. Below are protocols for key experiments.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]

-

Compound Treatment: Treat cells with various concentrations of the diazaphenoxazine compound and incubate for 48-72 hours.[15]

-

MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well.[16] Incubate for 3-4 hours at 37°C.[12][14]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[15][16]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to untreated controls.[17]

Topoisomerase Relaxation Assay

This assay determines a compound's ability to inhibit topoisomerase enzymes by observing changes in DNA topology.[18][19]

-

Reaction Setup: On ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x assay buffer, and purified human topoisomerase I or II enzyme.[18][19]

-

Compound Addition: Add varying concentrations of the diazaphenoxazine compound to the reaction tubes. Include a no-enzyme control and a no-compound control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[18][19]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[18]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at approximately 85V for 2 hours to separate the supercoiled and relaxed forms of the plasmid DNA.[18][19]

-

Visualization: Stain the gel with ethidium bromide (or a safer alternative like SYBR Green) and visualize the DNA bands under a UV transilluminator.[20] Inhibition is indicated by a reduction in the amount of relaxed DNA compared to the control.

Mandatory Visualizations

Signaling and Workflow Diagrams

Caption: Overview of the DNA-damaging mechanism of diazaphenoxazine compounds.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Proposed inhibition of the MAPK/ERK pathway by diazaphenoxazine compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. DNA Intercalation | Pollock Research Lab [blog.richmond.edu]

- 3. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 7. Mitogen-activated protein kinase routes as targets in the action of diaza-anthracene compounds with a potent growth-inhibitory effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. broadpharm.com [broadpharm.com]

- 17. mdpi.com [mdpi.com]

- 18. inspiralis.com [inspiralis.com]

- 19. inspiralis.com [inspiralis.com]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diazaphenoxazine-Based Fluorescent Probes

Introduction

2-Chloro-10-methyl-3,4-diazaphenoxazine is a heterocyclic compound belonging to the diazaphenoxazine class of dyes. This class of molecules is structurally related to phenoxazines, which are well-regarded for their utility as fluorescent probes in biological research.[1][2] The rigid, planar structure and potential for electron donor-acceptor characteristics within the diazaphenoxazine core suggest that this compound may exhibit favorable photophysical properties, such as high fluorescence quantum yields and environmental sensitivity, making it a candidate for development as a fluorescent probe for bioimaging.[2]